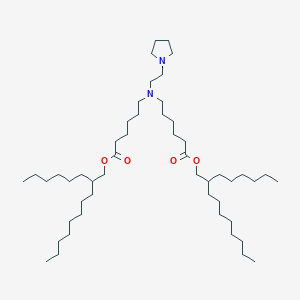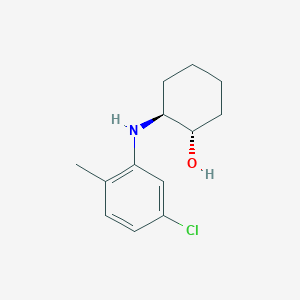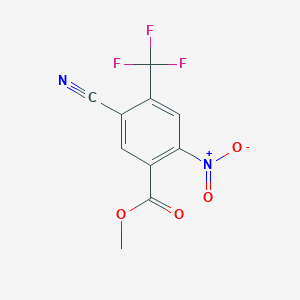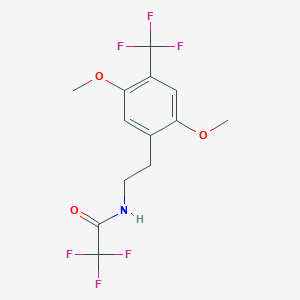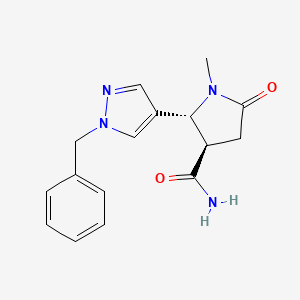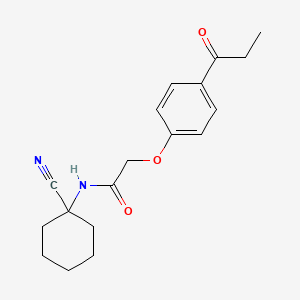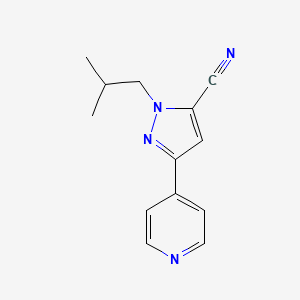
1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group, a pyridinyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanopyridine with isobutylhydrazine under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or pyridines.
Scientific Research Applications
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
- 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-ylmethanol
- Isobutyl ((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl) carbonate
Uniqueness: 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyridin-4-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)9-17-12(8-14)7-13(16-17)11-3-5-15-6-4-11/h3-7,10H,9H2,1-2H3 |
InChI Key |
RTNLWQGPLJQXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


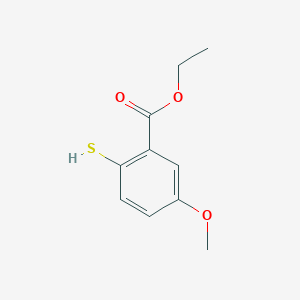
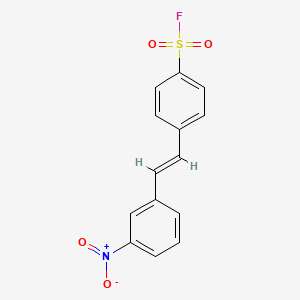
![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)
![(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13349747.png)
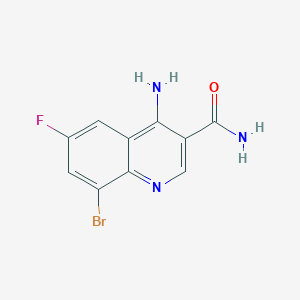
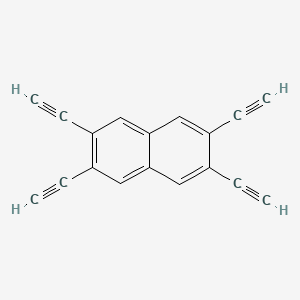
![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)
